

YX968: A Potent and Selective HDAC3/8 Degrader Outperforming Traditional Inhibitors

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Compound of Interest		
Compound Name:	YX968	
Cat. No.:	B15544573	Get Quote

In the landscape of epigenetic modulators, the emergence of targeted protein degraders marks a significant advancement over classical enzymatic inhibition. YX968, a novel PROTAC (Proteolysis Targeting Chimera), exemplifies this progress by selectively and potently inducing the degradation of histone deacetylase 3 (HDAC3) and HDAC8, offering a distinct mechanism of action compared to traditional HDAC inhibitors. This guide provides a comprehensive comparison of YX968's potency with other established HDAC inhibitors, supported by experimental data and detailed methodologies.

Potency Comparison: YX968 vs. Other HDAC Inhibitors

YX968's efficacy is primarily measured by its half-maximal degradation concentration (DC50), which represents the concentration required to degrade 50% of the target protein. This contrasts with the half-maximal inhibitory concentration (IC50) used for traditional inhibitors. As a dual degrader, YX968 demonstrates impressive potency against HDAC3 and HDAC8.[1][2][3] [4] While it also exhibits some inhibitory activity, its primary strength lies in its ability to eliminate the target proteins entirely.[2][4]

The following table summarizes the potency of **YX968** and other well-characterized HDAC inhibitors against various HDAC isoforms.

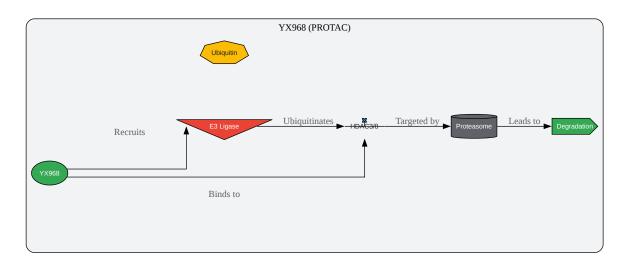


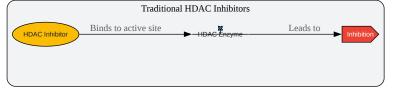
Compound	Туре	Target(s)	Potency (DC50/IC50)
YX968	PROTAC Degrader	HDAC3 / HDAC8	DC50: 1.7 nM (HDAC3), 6.1 nM (HDAC8)[1][2][3]
YX968	Inhibitor	HDAC1 / HDAC3	IC50: 591 nM (HDAC1), 284 nM (HDAC3)[2][4]
Mocetinostat (MGCD0103)	Inhibitor	HDAC1, HDAC2, HDAC3, HDAC11	IC50: 150 nM (HDAC1) with 2- to 10-fold selectivity against HDAC2, 3, and 11
RGFP966	Inhibitor	HDAC3	IC50: 80 nM
Belinostat	Inhibitor	Pan-HDAC	IC50: 27 nM
Citarinostat (ACY-241)	Inhibitor	HDAC6, HDAC3	IC50: 2.6 nM (HDAC6), 46 nM (HDAC3)
Resminostat (RAS2410)	Inhibitor	HDAC1, HDAC3, HDAC6	IC50: 42.5 nM (HDAC1), 50.1 nM (HDAC3), 71.8 nM (HDAC6)

Mechanism of Action: Degradation vs. Inhibition

Traditional HDAC inhibitors function by binding to the active site of the enzyme, preventing it from deacetylating its substrate proteins. In contrast, **YX968**, as a PROTAC, utilizes the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. This fundamental difference in the mechanism of action is a key advantage, as it can overcome resistance mechanisms associated with inhibitor-based therapies and can also eliminate non-enzymatic functions of the target protein.







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A diagram comparing the mechanisms of traditional HDAC inhibitors and YX968.

Signaling Pathways Affected by HDAC Modulation

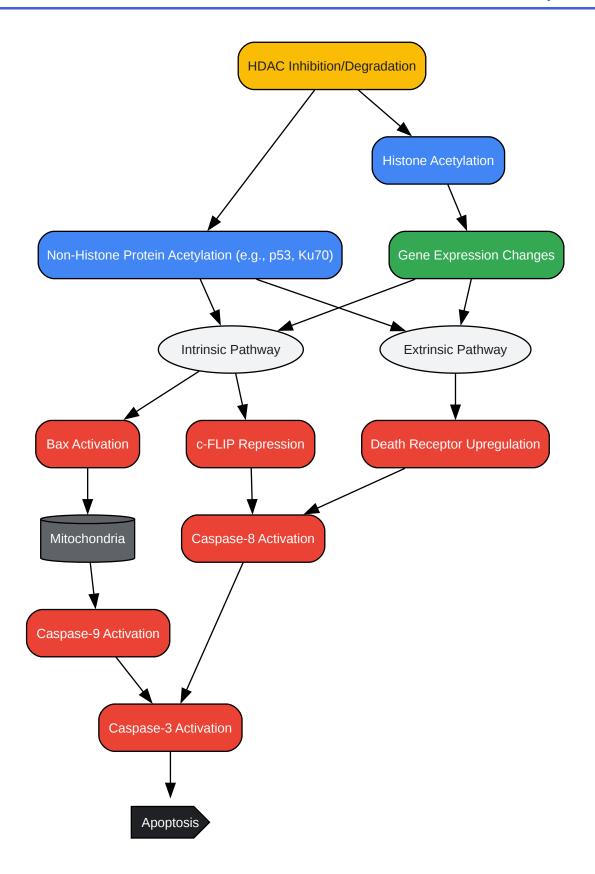


Validation & Comparative

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Both traditional HDAC inhibitors and degraders like **YX968** can induce apoptosis in cancer cells through the modulation of various signaling pathways. By preventing the deacetylation of histone and non-histone proteins, these compounds can lead to the expression of pro-apoptotic genes and the suppression of anti-apoptotic factors. The induction of apoptosis is a key therapeutic outcome for these agents in oncology.





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Signaling pathway for HDAC inhibitor-induced apoptosis.



Experimental Protocols Determining IC50 Values for HDAC Inhibitors (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of HDAC inhibitors using a colorimetric MTT assay to measure cell viability.

Materials:

- Cancer cell line of interest
- · Complete growth medium
- HDAC inhibitor stock solution (in DMSO)
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
 μL of complete medium and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of the HDAC inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 μL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours.

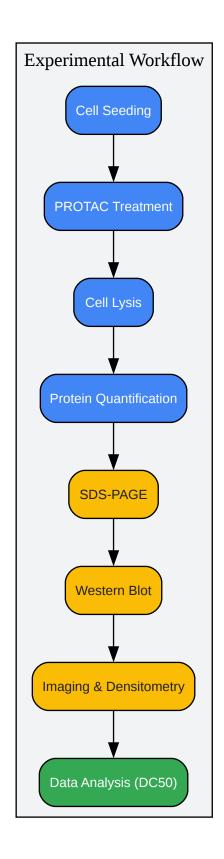


- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Determining DC50 Values for YX968 (Western Blot)

This protocol describes how to determine the half-maximal degradation concentration (DC50) of a PROTAC like **YX968** by quantifying the target protein levels using Western blotting.





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Workflow for determining the DC50 of a PROTAC.



Materials:

- Cancer cell line (e.g., MDA-MB-231)
- · Complete growth medium
- YX968 stock solution (in DMSO)
- · 6-well plates
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE and Western blotting equipment
- Primary antibodies against HDAC3, HDAC8, and a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the
 cells with increasing concentrations of YX968 for a specific time (e.g., 8 hours). Include a
 vehicle-only control (e.g., 0.1% DMSO).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blot:
 - Normalize the protein concentration of all samples.



- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane and incubate with primary antibodies against HDAC3, HDAC8, and the loading control.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detection and Analysis:
 - Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein levels to the loading control.
 - Calculate the percentage of protein degradation relative to the vehicle-treated control.
 - Plot the percentage of degradation against the log of the YX968 concentration to determine the DC50 value.

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